molecular formula C7H11F2N B7890655 6,6-Difluorospiro[3.3]heptan-2-amine

6,6-Difluorospiro[3.3]heptan-2-amine

Cat. No.: B7890655
M. Wt: 147.17 g/mol
InChI Key: KNHIUDDGPFPSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (CAS 1423032-71-6) is a high-purity spirocyclic building block of significant interest in modern medicinal chemistry. It features a unique 6,6-difluorospiro[3.3]heptane scaffold, which serves as a conformationally restricted bioisostere for gem -difluorocycloalkanes . This compound is specifically designed as a surrogate for common motifs like 4,4-difluorocyclohexane and 3,3-difluorocyclobutane derivatives, which are found in several FDA-approved drugs . The incorporation of the gem -difluoromethylene unit and the rigid three-dimensional spiro structure helps improve key properties in drug candidates, such as increasing metabolic stability and aqueous solubility while modulating lipophilicity . As such, this amine is a versatile precursor for the synthesis of diverse bioactive molecules and is primarily used in the construction of novel chemical entities for drug discovery programs . The compound is supplied as its hydrochloride salt to enhance stability. According to the supplied Safety Data Sheet, this material has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin and eye irritation and specific target organ toxicity upon inhalation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)3-6(4-7)1-5(10)2-6/h5H,1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHIUDDGPFPSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291282
Record name 6,6-Difluorospiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-13-8
Record name 6,6-Difluorospiro[3.3]heptan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluorospiro[3.3]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Saponification and Curtius Rearrangement

Diester 7 undergoes selective saponification with NaOH to yield monoacid 29 (81% yield), which is converted to acyl azide 30a via treatment with diphenyl phosphoryl azide (DPPA) and triethylamine. Thermolysis of 30a induces Curtius rearrangement, producing Boc-protected α-amino ester 30 in 71% yield (Scheme 2).

Deprotection and Salt Formation

Cleavage of the Boc group in 30 using trifluoroacetic acid (TFA) yields the free amine as its trifluoroacetate salt (31 , 80% yield). Subsequent ion exchange with HCl in methanol furnishes this compound hydrochloride in quantitative yield.

Table 2: Critical Steps in Amine Formation

StepReactionReagents/ConditionsYieldIntermediate
1SaponificationNaOH, H₂O/EtOH, rt81%29
2Curtius RearrangementDPPA, Et₃N, toluene, 110°C71%30
3Boc DeprotectionTFA, CH₂Cl₂, rt80%31
4Salt FormationHCl (g), MeOH, 0°C95%Final product

Characterization and Analytical Data

The structure of this compound hydrochloride was confirmed by X-ray crystallography, revealing a puckered cyclobutane ring fused to a spirocyclic heptane system. Key spectroscopic data include:

  • ¹H NMR (500 MHz, D₂O): δ 3.45–3.30 (m, 2H, CH₂N), 2.95–2.80 (m, 4H, cyclohexane CH₂), 2.60–2.45 (m, 2H, cyclobutane CH₂).

  • ¹³C NMR : δ 112.5 (dd, J = 240 Hz, CF₂), 55.2 (s, C-N), 38.5–28.4 (m, spiro carbons).

  • HRMS : [M+H]⁺ calculated for C₇H₁₁F₂N: 148.0932; found: 148.0932.

Scalability and Process Optimization

The entire synthetic sequence from 4 to the final amine hydrochloride was demonstrated on multigram scales, with the largest single batch producing 0.47 kg of diester 7 . Critical process parameters include:

  • Temperature Control : Strict maintenance of 0°C during bromination steps to minimize side reactions.

  • Solvent Selection : Use of DMF for alkylation reactions to enhance nucleophilicity of malonate anions.

  • Workup Procedures : Distillation under reduced pressure (1 mBar) for intermediates 5 and 3 to ensure purity.

Comparative Analysis with Alternative Routes

Earlier routes to this compound relied on linear synthesis from methyl 6-oxospiro[3.3]heptane-2-carboxylate, requiring seven steps with poor scalability (≤10 g). The convergent strategy reduces the step count to 6–10 steps while enabling kilogram-scale production. Key advantages include:

  • Functional Group Tolerance : Late-stage introduction of amine via Curtius rearrangement avoids compatibility issues with fluorine substituents.

  • Diversification Potential : Intermediates like 7 and 8 allow access to esters, acids, and nitriles for structure-activity relationship (SAR) studies.

Challenges and Limitations

  • Fluorine Stability : The electron-withdrawing CF₂ group complicates nucleophilic substitutions, necessitating harsh conditions (e.g., NaH/DMF at 60°C).

  • Spiro Ring Strain : High ring strain in the spiro[3.3]heptane system limits some cycloaddition reactions, requiring careful optimization of reaction parameters .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or other electrophilic reagents to form secondary or tertiary amines. This reaction is pivotal for introducing structural diversity:

Reaction Type Conditions Product Application
N-AlkylationAlkyl halides, K₂CO₃, DMF, 80°C6,6-Difluoro-N-alkylspiro[3.3]heptan-2-amineSynthesis of bioactive derivatives

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. Steric hindrance from the spirocyclic framework moderates reaction rates, requiring polar aprotic solvents like DMF to enhance nucleophilicity .

Cyclization and Ring-Opening Reactions

The spirocyclic framework participates in cyclization reactions to form fused-ring systems:

Reaction Conditions Product Significance
Double alkylation1,1-Bis(bromomethyl)-3,3-difluorocyclobutane, NaH, THFBifunctional spiroheptanesAccess to conformationally restricted analogs

Synthetic Utility :

  • Convergent synthesis strategies using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane enable scalable production of mono- and bifunctional derivatives .

  • Products serve as rigidified analogs of gem-difluorocycloalkanes, enhancing metabolic stability in drug candidates .

Functional Group Interconversion

The amine group is amenable to further transformations, such as:

Transformation Reagent Product
AcylationAcetyl chloride, Et₃N, CH₂Cl₂6,6-Difluoro-N-acetylspiro[3.3]heptan-2-amine

Applications :

  • Acylated derivatives improve lipophilicity, aiding in pharmacokinetic optimization .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from non-fluorinated or monocyclic analogs:

Parameter 6,6-Difluorospiro[3.3]heptan-2-amine3,3-Difluorocyclobutanamine
Nucleophilicity (Amine) Moderate (fluorine electron withdrawal)High
Steric Demand High (spirocyclic framework)Low

Implications :

  • Reduced nucleophilicity necessitates harsher alkylation conditions compared to simpler amines .

Scientific Research Applications

Overview

6,6-Difluorospiro[3.3]heptan-2-amine is a fluorinated organic compound with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and materials science. Its unique spirocyclic structure and the presence of fluorine atoms enhance its chemical properties, making it a valuable building block for drug discovery and the development of specialty chemicals.

Medicinal Chemistry

This compound has been explored as a promising scaffold for drug development due to its potential biological activities. The compound can serve as:

  • Lead Compound : It acts as a lead-oriented building block for synthesizing new pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease mechanisms .
  • Biochemical Probes : Its structural features allow it to be used as a biochemical probe to investigate enzyme mechanisms and receptor interactions.

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is employed in the preparation of various fluorinated organic compounds and intermediates through reactions such as nucleophilic substitutions and functional group modifications .
  • Convergent Synthesis Strategies : Recent methodologies have demonstrated the efficient synthesis of diverse derivatives of 6,6-difluorospiro[3.3]heptane, facilitating the exploration of its chemical space for potential applications in drug discovery .

Material Science

Due to its unique properties, this compound is also being investigated for applications in material science:

  • Specialty Chemicals : The compound is used in the production of specialty chemicals that exhibit unique physical and chemical properties due to the fluorine substituents, which can enhance stability and reactivity .

Case Studies

StudyFocusFindings
Multigram Synthesis StudySynthesis MethodologyDeveloped a convergent synthesis strategy yielding various functionalized derivatives suitable for drug discovery .
Biological EvaluationPharmacological ProfileReplacement of traditional six-membered monocyclic units with spiro[3.3]heptane analogs improved solubility and metabolic stability while maintaining biological activity .
Enzyme Interaction StudyMechanism of ActionDemonstrated that this compound can act as an enzyme inhibitor, influencing biochemical pathways critical for disease processes .

Mechanism of Action

The mechanism of action of 6,6-Difluorospiro[3.3]heptan-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Key Observations :

  • Spiro vs. Bicyclo Systems : The spiro[3.3]heptane core imposes greater conformational rigidity compared to bicyclo[3.2.0] or bicyclo[2.2.1] systems, enhancing steric control in drug design .
  • Fluorine vs. Methyl Substitution : Difluoro substituents improve metabolic stability and electronegativity, whereas dimethyl groups increase hydrophobicity .
  • Synthetic Scalability : The multigram synthesis of 6,6-difluorospiro[3.3]heptan-2-amine contrasts with lower yields (<50%) for bicyclo[2.2.1]heptane-derived ureas .

Physicochemical Properties

Property This compound 6,6-Dimethylspiro[3.3]heptan-2-amine 3,6-Difluoropyridin-2-amine
LogP (Predicted) 1.2–1.5 2.1–2.4 1.8
Solubility (Water) Low (hydrophobic core) Very low (methyl groups) Moderate (polar pyridine)
Melting Point Not reported Not reported 100–105°C
Stability Stable under inert atmosphere Stable (commercial) Light-sensitive

Key Observations :

  • The difluorospiro compound’s moderate LogP balances lipophilicity and solubility, whereas dimethyl substitution increases LogP significantly .
  • Pyridine-based analogs (e.g., 3,6-difluoropyridin-2-amine) exhibit higher polarity due to aromatic nitrogen, enhancing aqueous solubility .

Key Observations :

  • The difluorospiro compound’s rigidity makes it ideal for targeting enzymes and receptors requiring precise spatial orientation .
  • Bicyclo[2.2.1]heptane derivatives are less conformationally restricted but serve as versatile intermediates for CNS-active compounds .

Biological Activity

6,6-Difluorospiro[3.3]heptan-2-amine is a unique compound characterized by its spirocyclic structure and the presence of fluorine atoms, which significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound in medicinal chemistry.

This compound has the molecular formula C7H12F2NC_7H_{12}F_2N and a molecular weight of approximately 183.63 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its stability and solubility in various solvents.

Property Value
Molecular FormulaC7H12F2NC_7H_{12}F_2N
Molecular Weight183.63 g/mol
CAS Number1423032-71-6
StructureSpirocyclic

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and metabolic stability, allowing it to modulate various biological pathways effectively. However, detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Biological Activity

Preliminary research indicates that compounds with similar structural motifs exhibit activity against various biological targets, including those involved in cancer and neurological disorders. The spirocyclic nature of this compound may confer unique interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Case Studies

  • Vorinostat Analog Study :
    • A study replaced the phenyl ring in Vorinostat with a spiro[3.3]heptane core, resulting in analogs that demonstrated significant micromolar inhibition of the Hedgehog signaling pathway in NIH3T3 cell lines.
    • The analogs showed IC50 values ranging from 0.24 µM to 0.48 µM compared to Vorinostat's IC50 of 0.0015 µM, indicating that while the activity was reduced, the analogs still retained notable bioactivity .
  • Fluorinated Compound Research :
    • Research into fluorinated compounds has shown that the incorporation of fluorine can enhance metabolic stability and bioavailability, making these compounds valuable in drug development.
    • The unique structure of this compound allows for further functionalization and derivatization in synthetic pathways aimed at optimizing therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies involving fluorination reactions and spirocyclization techniques:

  • Convergent Synthesis Strategy :
    • Utilizing a common synthetic precursor, multiple functionalized derivatives can be synthesized efficiently.
    • This method allows for the production of large quantities (up to 0.47 kg) of various derivatives suitable for biological testing .
  • Deoxofluorination Reactions :
    • The compound can also serve as a reactant for deoxofluorination processes to create sterically hindered ketones that may exhibit enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6,6-difluorospiro[3.3]heptan-2-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of spirocyclic precursors or ring-opening reactions of strained intermediates. For example, acid-catalyzed ring-opening of spiro[3.3]heptane derivatives followed by fluorination with DAST (diethylaminosulfur trifluoride) is a common approach . Optimization of reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2–2.0 equiv. of fluorinating agents) significantly impacts yield. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate the amine with >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 19F^{19}\text{F} NMR to confirm fluorination patterns (δ ≈ -120 to -140 ppm for CF2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 162.0825 for C7_7H11_{11}F2_2N) .
  • X-ray Crystallography : To resolve spirocyclic geometry and confirm stereochemistry, though crystallization may require derivatization (e.g., hydrochloride salt formation) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound requires handling under inert atmosphere (N2_2/Ar) due to sensitivity to moisture. Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods are mandatory. Waste must be neutralized with 10% aqueous NaHCO3_3 before disposal .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence the regioselectivity of fluorination in this compound derivatives?

  • Methodological Answer : The rigid spirocyclic structure imposes steric constraints, directing fluorination to the equatorial positions (C6) via radical or electrophilic pathways. Computational studies (DFT) reveal that transition-state stabilization at the C6 position lowers activation energy by ~5 kcal/mol compared to axial fluorination . Experimental validation via kinetic isotope effects (KIE) using deuterated analogs can further elucidate mechanistic details.

Q. What strategies resolve contradictions in reaction yields reported for N-functionalization of this compound?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-alkylation). To mitigate:

  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the amine during functionalization, followed by deprotection with TFA .
  • Catalytic Optimization : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with ligands like XPhos to enhance selectivity .
  • In Situ Monitoring : Utilize LC-MS or 19F^{19}\text{F} NMR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can computational modeling guide the design of this compound analogs for medicinal chemistry applications?

  • Methodological Answer :

  • Docking Studies : Predict binding affinity to target proteins (e.g., GPCRs) using software like AutoDock Vina. The CF2_2 group’s electronegativity enhances hydrogen-bonding potential .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability, highlighting the compound’s low polar surface area (≈20 Å2^2) as favorable for blood-brain barrier penetration .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 1–9) at 37°C for 24h, followed by LC-MS analysis. Degradation products (e.g., defluorinated spirocycles) indicate susceptibility to acidic/basic conditions .
  • Oxidative Stress Testing : Exposure to H2_2O2_2 (1–5 mM) identifies vulnerability to radical-mediated decomposition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer : Contradictions may stem from:

  • Purity Variability : Validate compound purity via orthogonal methods (HPLC, 1H^{1}\text{H}/19F^{19}\text{F} NMR) before biological assays .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by outlier datasets .

Experimental Design Considerations

Q. What are best practices for scaling up this compound synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic fluorination steps .
  • Solvent Recycling : Recover DCM or THF via distillation to reduce costs and environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorospiro[3.3]heptan-2-amine
Reactant of Route 2
Reactant of Route 2
6,6-Difluorospiro[3.3]heptan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.